4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of phenyl compounds followed by glucuronidation and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the iodination step might use iodine and a suitable oxidizing agent, while the glucuronidation could involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and quality of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might result in azides or other substituted phenyl derivatives .
Scientific Research Applications
4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
- 4-Iodophenyl 2,3,4-Tri-O-acetyl-α-D-glucuronide Methyl Ester
- 4-Iodophenyl 2,3,4-Tri-O-acetyl-γ-D-glucuronide Methyl Ester
Uniqueness
4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it particularly valuable in certain research contexts .
Properties
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,1-4H3/t14-,15-,16?,17-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYKESPVIYVMT-UKPWKGNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=C(C=C2)I)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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